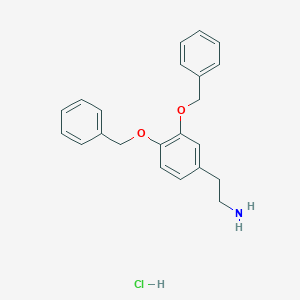

3,4-Dibenzyloxyphenethylamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-[3,4-bis(phenylmethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2.ClH/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20;/h1-12,15H,13-14,16-17,23H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIZXPRLNNDQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937710 | |

| Record name | 2-[3,4-Bis(benzyloxy)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-56-5 | |

| Record name | Benzeneethanamine, 3,4-bis(phenylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1699-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[3,4-Bis(benzyloxy)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-bis(benzyloxy)phenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibenzyloxyphenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3,4-Dibenzyloxyphenethylamine hydrochloride. The information is curated for professionals in research and drug development, with a focus on its chemical synthesis, analytical characterization, and potential biological activities.

Core Chemical and Physical Properties

This compound is a substituted phenethylamine derivative. The presence of two benzyl ether groups on the phenyl ring significantly influences its physical and chemical characteristics.

| Property | Value |

| CAS Number | 1699-56-5 |

| Molecular Formula | C₂₂H₂₄ClNO₂ |

| Molecular Weight | 369.88 g/mol |

| Melting Point | 131-133 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, and hot 95% ethanol. Insoluble in ether, chloroform, and benzene. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, beginning with the protection of the hydroxyl groups of a suitable precursor, followed by chain extension and amination. A plausible synthetic route is outlined below.

Experimental Workflow: Synthesis

Caption: Synthetic pathway for this compound.

Detailed Methodologies

Step 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde [1][2]

-

To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

To this suspension, add benzyl chloride (2.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain 3,4-dibenzyloxybenzaldehyde as a white solid.

Step 2: Synthesis of 3,4-Dibenzyloxy-β-nitrostyrene (Henry Reaction)

-

Dissolve 3,4-dibenzyloxybenzaldehyde (1 equivalent) and ammonium acetate (1.2 equivalents) in glacial acetic acid.

-

Add nitromethane (5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours. The product will precipitate out upon cooling.

-

Filter the yellow precipitate, wash with cold ethanol, and dry under vacuum.

Step 3: Reduction of 3,4-Dibenzyloxy-β-nitrostyrene

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3,4-dibenzyloxy-β-nitrostyrene (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the combined filtrate and washings under reduced pressure to yield crude 3,4-dibenzyloxyphenethylamine.

Step 4: Formation of this compound

-

Dissolve the crude 3,4-dibenzyloxyphenethylamine in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Techniques: ¹H NMR, ¹³C NMR

Expected ¹H NMR Signals (in CDCl₃):

-

~2.8-3.1 ppm (multiplet, 4H): Protons of the ethylamine chain (-CH₂-CH₂-NH₂).

-

~5.1 ppm (singlet, 4H): Methylene protons of the two benzyl groups (-O-CH₂-Ph).

-

~6.7-6.9 ppm (multiplet, 3H): Protons on the substituted phenyl ring.

-

~7.2-7.5 ppm (multiplet, 10H): Protons of the two benzyl groups' phenyl rings.

-

~8.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺), which may exchange with residual water in the solvent.

Expected ¹³C NMR Signals (in CDCl₃):

-

~35-45 ppm: Carbons of the ethylamine chain.

-

~71 ppm: Methylene carbons of the benzyl groups.

-

~115-120 ppm: Aromatic carbons of the substituted phenyl ring.

-

~127-129 ppm: Aromatic carbons of the benzyl groups' phenyl rings.

-

~137 ppm: Quaternary carbons of the benzyl groups' phenyl rings.

-

~148-150 ppm: Quaternary carbons of the substituted phenyl ring attached to the oxygen atoms.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Range: 4000-400 cm⁻¹

Expected IR Absorption Bands:

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2850-3000 cm⁻¹: Aliphatic C-H stretching.

-

~2400-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt.

-

~1590, 1510, 1450 cm⁻¹: Aromatic C=C stretching.

-

~1260, 1020 cm⁻¹: C-O stretching of the benzyl ethers.

Potential Biological Activity and Signaling Pathways

Phenethylamine and its derivatives are known to interact with various components of the central nervous system, primarily modulating monoaminergic neurotransmission. While specific studies on 3,4-dibenzyloxyphenethylamine are limited, its structural similarity to dopamine and other phenethylamines suggests potential interactions with dopaminergic and serotonergic systems.

Potential Dopaminergic Signaling Pathway

The structural resemblance to dopamine suggests that 3,4-dibenzyloxyphenethylamine, after potential in vivo debenzylation to dopamine, could interact with dopamine receptors (D1-like and D2-like families) and the dopamine transporter (DAT).

Caption: Potential interaction with the dopaminergic system.

Potential Serotonergic Signaling Pathway

Many phenethylamine derivatives exhibit activity at serotonin receptors and the serotonin transporter (SERT). 3,4-Dibenzyloxyphenethylamine could potentially modulate serotonergic neurotransmission.

Caption: Potential interaction with the serotonergic system.

Disclaimer

This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available scientific literature and is not intended as a guide for therapeutic use. All chemical syntheses and handling should be performed by qualified individuals in appropriate laboratory settings with all necessary safety precautions.

References

Technical Guide: 3,4-Dibenzyloxyphenethylamine Hydrochloride (CAS 1699-56-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibenzyloxyphenethylamine hydrochloride (CAS 1699-56-5) is a synthetic organic compound belonging to the phenethylamine class. Structurally, it is a derivative of dopamine in which the hydroxyl groups at the 3 and 4 positions of the phenyl ring are protected by benzyl groups. This protection renders the molecule less susceptible to oxidation and metabolism, making it a valuable intermediate in the synthesis of more complex molecules. Its primary application lies in its use as a precursor for the synthesis of various pharmacologically active compounds, including dopamine prodrugs and tetrahydroisoquinoline derivatives. This guide provides a comprehensive overview of its chemical properties, synthetic applications, and available technical data.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 1699-56-5 | [1] |

| Molecular Formula | C₂₂H₂₄ClNO₂ | |

| Molecular Weight | 369.88 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 131-133 °C | |

| Assay | ≥98% | |

| InChI Key | KXIZXPRLNNDQKS-UHFFFAOYSA-N | |

| SMILES | Cl.NCCc1ccc(OCc2ccccc2)c(OCc3ccccc3)c1 |

Synthesis and Synthetic Applications

This compound is not a naturally occurring compound and is produced through chemical synthesis. While detailed, step-by-step public domain synthesis protocols for this specific compound are scarce, its synthesis can be inferred from standard organic chemistry reactions. A plausible synthetic route is outlined below.

General Synthesis Pathway

The synthesis of this compound typically starts from a commercially available catechol derivative, such as 3,4-dihydroxyphenethylamine (dopamine). The synthesis involves two key steps: protection of the hydroxyl groups and subsequent formation of the hydrochloride salt.

Application as a Synthetic Intermediate

The primary utility of this compound is as a key intermediate in the synthesis of various target molecules, particularly in the development of dopamine-related therapeutics.

Dopamine itself has limited therapeutic efficacy when administered systemically due to its inability to cross the blood-brain barrier (BBB) and its rapid metabolism. To overcome this, prodrug strategies are employed. 3,4-Dibenzyloxyphenethylamine serves as a protected form of dopamine that can be chemically modified. The benzyl groups can be removed in a later synthetic step (debenzylation) to yield the active dopamine derivative.

This compound is a common starting material for the synthesis of tetrahydroisoquinoline (THIQ) scaffolds. THIQs are a class of compounds with a wide range of biological activities. The synthesis often proceeds through the Pictet-Spengler reaction, where the phenethylamine is condensed with an aldehyde or ketone followed by cyclization.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are not extensively reported in publicly accessible literature. The following are generalized procedures based on common organic synthesis techniques for analogous reactions.

Illustrative Protocol for O-Benzylation of Dopamine

Materials: Dopamine hydrochloride, benzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, brine.

Procedure:

-

To a solution of dopamine hydrochloride in DMF, add an excess of potassium carbonate.

-

Add benzyl chloride dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3,4-dibenzyloxyphenethylamine.

Illustrative Protocol for Hydrochloride Salt Formation

Materials: 3,4-Dibenzyloxyphenethylamine, diethyl ether, hydrochloric acid (in diethyl ether or as a gas).

Procedure:

-

Dissolve the crude 3,4-dibenzyloxyphenethylamine in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Biological Activity and Signaling Pathways

There is limited publicly available information on the direct biological activity or engagement with specific signaling pathways of this compound itself. Its pharmacological effects are generally considered to be negligible until the benzyl protecting groups are removed to release the active phenethylamine core. The primary research focus has been on the biological activities of the final products synthesized from this intermediate. For instance, the resulting dopamine prodrugs are designed to interact with dopaminergic pathways in the central nervous system after crossing the blood-brain barrier and subsequent metabolic activation. Similarly, the synthesized tetrahydroisoquinoline derivatives have been investigated for a wide range of pharmacological activities, targeting various receptors and enzymes.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For full safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a crucial synthetic intermediate in medicinal chemistry and drug development. Its primary role is to serve as a protected precursor for the synthesis of dopamine prodrugs and a wide array of tetrahydroisoquinoline derivatives. While direct biological data on the compound itself is limited, its utility in constructing complex, pharmacologically active molecules is well-established. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into novel applications of this versatile building block may open new avenues in the development of therapeutics targeting the central nervous system and other biological systems.

References

molecular weight of 3,4-Dibenzyloxyphenethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibenzyloxyphenethylamine hydrochloride, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted phenethylamine derivative. The presence of two benzyl ether protecting groups on the catechol ring makes it a crucial precursor for synthesizing compounds where the catechol functionality is required to be unmasked in a later synthetic step.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 369.88 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₄ClNO₂ | [3][4][5] |

| CAS Number | 1699-56-5 | [1][2][3][4] |

| Melting Point | 131-133 °C | |

| IUPAC Name | 2-[3,4-bis(phenylmethoxy)phenyl]ethanamine;hydrochloride | [5] |

| Synonyms | 3,4-Bis(benzyloxy)phenethylamine hydrochloride | [5] |

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde, followed by chain extension and reduction to the amine, and finally, salt formation. The following is a representative experimental protocol based on established organic synthesis methodologies for analogous compounds.

Step 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde

This initial step involves the protection of the catechol moiety of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) as a dibenzyl ether.

Experimental Protocol:

-

To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.

-

To this mixture, add benzyl chloride dropwise at room temperature.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield 3,4-Dibenzyloxybenzaldehyde. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 3,4-Dibenzyloxyphenethylamine

This step involves the conversion of the aldehyde to the corresponding phenethylamine. A common route is through the formation of a benzyl cyanide intermediate followed by reduction.

Experimental Protocol:

-

Formation of 3,4-Dibenzyloxybenzyl Cyanide:

-

Convert 3,4-Dibenzyloxybenzaldehyde to its corresponding oxime by reacting it with hydroxylamine hydrochloride in the presence of a base.

-

Dehydrate the oxime to yield 3,4-Dibenzyloxybenzyl cyanide. This can be achieved using various dehydrating agents, such as acetic anhydride.

-

-

Reduction to 3,4-Dibenzyloxyphenethylamine:

-

Dissolve the 3,4-Dibenzyloxybenzyl cyanide in a suitable solvent like ethanol saturated with ammonia.

-

Add a reduction catalyst, such as Raney Nickel.

-

Carry out the hydrogenation under a hydrogen atmosphere at elevated pressure and temperature.

-

After the reaction is complete, filter off the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 3,4-Dibenzyloxyphenethylamine.

-

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Experimental Protocol:

-

Dissolve the crude 3,4-Dibenzyloxyphenethylamine from the previous step in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum to yield this compound as a solid.

Applications in Drug Development

This compound is primarily used as a synthetic intermediate in the preparation of more complex molecules with therapeutic potential.

-

Dopamine Prodrugs: It serves as a precursor in the synthesis of prodrugs of dopamine. The benzyl groups can be removed in the final step to reveal the active dopamine molecule.

-

β3 Adrenergic Receptor Agonists: This compound has been utilized in the synthesis of tetrahydroisoquinoline derivatives that have shown activity as human β3 adrenergic receptor agonists. These agonists have potential applications in treating conditions such as overactive bladder and metabolic disorders.

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis routes of 3,4-Dimethoxyphenethylamine [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

- 5. Buy 3,4-Dibenzyloxybenzaldehyde | 5447-02-9 [smolecule.com]

An In-depth Technical Guide to 3,4-Dibenzyloxyphenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibenzyloxyphenethylamine hydrochloride, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical structure, properties, a representative synthesis protocol, and its application in further chemical transformations.

Chemical Structure and Properties

This compound is a phenethylamine derivative in which the hydroxyl groups of dopamine are protected by benzyl groups. This protection strategy is crucial for synthetic routes where the catechol moiety would otherwise interfere with desired reactions. The compound is typically supplied as a stable hydrochloride salt.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1699-56-5 | [1] |

| Molecular Formula | C₂₂H₂₄ClNO₂ | [1] |

| Molecular Weight | 369.88 g/mol | [1] |

| Appearance | White to off-white solid (typical) | |

| Melting Point | 131-133 °C | |

| SMILES | Cl.NCCc1ccc(OCc2ccccc2)c(OCc3ccccc3)c1 | |

| InChI | InChI=1S/C22H23NO2.ClH/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20;/h1-12,15H,13-14,16-17,23H2;1H | [1] |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

| Adduct Type | Predicted m/z | Reference(s) |

| [M+H]⁺ | 334.18016 | [2] |

| [M+Na]⁺ | 356.16210 | [2] |

| [M-H]⁻ | 332.16560 | [2] |

| [M]⁺ | 333.17233 | [2] |

Synthesis of this compound

A specific, complete experimental protocol for the synthesis of this compound is not detailed in a single publication. However, a plausible and robust synthetic route can be constructed based on well-established organic chemistry reactions, starting from 3,4-dihydroxybenzaldehyde. This representative protocol involves three main stages: benzylation of the catechol, conversion to the phenethylamine, and formation of the hydrochloride salt.

Experimental Protocol

Stage 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃) (2.5 eq).

-

To this stirred suspension, add benzyl chloride or benzyl bromide (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water to yield pure 3,4-dibenzyloxybenzaldehyde.

Stage 2: Synthesis of 3,4-Dibenzyloxyphenethylamine

This stage can be achieved via a Henry reaction followed by reduction, or by conversion to a nitrile and subsequent reduction. The nitrile reduction pathway is detailed below.

-

Convert 3,4-dibenzyloxybenzaldehyde to 3,4-dibenzyloxyphenylacetonitrile. This can be achieved through various methods, such as conversion to the corresponding benzyl alcohol, then benzyl halide, followed by reaction with a cyanide salt.

-

Reduction of the Nitrile: To a suspension of Lithium Aluminium Hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 3,4-dibenzyloxyphenylacetonitrile (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting suspension through a pad of celite and wash the filter cake thoroughly with ethyl acetate.

-

Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3,4-Dibenzyloxyphenethylamine.

Stage 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 3,4-Dibenzyloxyphenethylamine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Applications in Synthesis

The primary utility of this compound in drug development and medicinal chemistry is as a protected dopamine analogue. It serves as a key building block for more complex molecules, particularly tetrahydroisoquinolines and dopamine prodrugs.[3][4]

Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction

3,4-Dibenzyloxyphenethylamine is an ideal substrate for the Pictet-Spengler reaction, which is a powerful method for constructing the tetrahydroisoquinoline core found in many alkaloids and pharmacologically active compounds.[5][6][7][8][9]

Experimental Protocol: Pictet-Spengler Reaction

-

Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).

-

Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA), and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize it with an aqueous base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the corresponding 1-substituted-6,7-dibenzyloxy-1,2,3,4-tetrahydroisoquinoline. The benzyl protecting groups can be subsequently removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free catechol.

References

- 1. 3,4-Bis(benzyloxy)phenethylamine hydrochloride | C22H23NO2 | CID 423869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3,4-bis(benzyloxy)phenethylamine hydrochloride (C22H23NO2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. The Pictet-Spengler Reaction [ebrary.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to 3,4-Dibenzyloxyphenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibenzyloxyphenethylamine hydrochloride, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines standardized experimental protocols for solubility determination and discusses the expected solubility behavior based on the chemical properties of amine hydrochlorides. Furthermore, this guide explores the potential biological activities and associated signaling pathways of phenethylamine derivatives, offering a broader context for its pharmacological relevance.

Compound Profile

-

Chemical Name: this compound

-

Synonyms: 2-(3,4-Bis(benzyloxy)phenyl)ethan-1-amine hydrochloride

-

CAS Number: 1699-56-5

-

Molecular Formula: C₂₂H₂₅ClNO₂

-

Molecular Weight: 383.9 g/mol

Solubility Data

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Water | 25 | Data not available | Shake-Flask | - |

| PBS (pH 7.4) | 25 | Data not available | Shake-Flask | - |

| Ethanol | 25 | Data not available | Shake-Flask | - |

| Methanol | 25 | Data not available | Shake-Flask | - |

| DMSO | 25 | Data not available | Shake-Flask | - |

| DMF | 25 | Data not available | Shake-Flask | - |

Note: This table is a template for recording experimentally determined solubility data.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, or organic solvent) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Data Reporting: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

3.2. Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

-

Precipitation Detection: Monitor the formation of a precipitate over a defined period (e.g., 1-2 hours) at a constant temperature. Precipitation can be detected by turbidimetry (measuring light scattering) using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Below is a graphical representation of a general experimental workflow for solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Biological Activity and Signaling Pathways

Phenethylamine and its derivatives are known to exert significant effects on the central nervous system, primarily by modulating monoaminergic neurotransmission[2][3][4]. While specific studies on this compound are limited, its structural similarity to other phenethylamines suggests potential interactions with key targets in dopaminergic and serotonergic systems.

4.1. Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamines are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of monoamine transporters[4][5][6]. Activation of TAAR1 can lead to the inhibition of dopamine, norepinephrine, and serotonin reuptake, as well as inducing their efflux from the neuron[4]. This interaction is a key mechanism by which phenethylamines can increase synaptic concentrations of these neurotransmitters.

The following diagram illustrates the TAAR1 signaling pathway upon activation by a phenethylamine derivative.

Caption: Phenethylamine-TAAR1 Signaling Pathway.

4.2. Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

Some phenethylamine derivatives can also interact with the Vesicular Monoamine Transporter 2 (VMAT2)[7]. VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to a depletion of vesicular monoamines, which can have profound effects on neurotransmission[1][8][9].

The following diagram illustrates the mechanism of VMAT2 inhibition.

Caption: Inhibition of VMAT2 by a Phenethylamine Derivative.

Conclusion

This compound is a compound of interest for researchers in neuropharmacology and drug development. While specific solubility data is currently lacking, this guide provides the necessary framework for its experimental determination. The established protocols for thermodynamic and kinetic solubility will enable researchers to generate the required data for formulation development and preclinical studies. Furthermore, the likely interaction of this compound with key targets in the monoaminergic systems, such as TAAR1 and VMAT2, provides a strong rationale for further investigation into its pharmacological profile. The diagrams provided offer a visual representation of these potential mechanisms of action, serving as a valuable tool for conceptualizing its effects on a cellular level. Future research should focus on generating empirical data for the solubility and biological activity of this compound to fully elucidate its therapeutic potential.

References

- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 2. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine transporter-dependent and -independent actions of trace amine beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]

- 7. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

3,4-Dibenzyloxyphenethylamine Hydrochloride: A Review of its Role as a Chemical Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dibenzyloxyphenethylamine hydrochloride is a chemical compound that has been noted in the context of organic synthesis. A thorough review of publicly available scientific literature and chemical databases indicates that the primary and currently documented role of this compound is as a chemical intermediate . This whitepaper will address the available information on this compound and clarify its standing within the scientific landscape, particularly in response to inquiries regarding its mechanism of action.

Core Finding: Status as a Chemical Intermediate

Comprehensive searches of established scientific and pharmacological databases have not yielded any evidence of this compound being investigated as a pharmacologically active agent. There is no public data available regarding its mechanism of action, receptor binding affinities, or downstream signaling effects.

The principal role of this compound is to serve as a precursor in the synthesis of other, more complex molecules. Its chemical structure lends itself to further modification in multi-step synthetic pathways.

Absence of Pharmacological Data

Due to its role as a synthetic building block, the following types of data, typically associated with pharmacologically active compounds, are not available for this compound:

-

Quantitative Data: There is no published data on binding affinities (e.g., Ki, Kd), functional potencies (e.g., EC50, IC50), or efficacy for any biological target.

-

Experimental Protocols: Methodologies for pharmacological assays such as radioligand binding, enzyme inhibition, or cell-based functional assays involving this compound have not been described in the literature.

-

Signaling Pathways: As there is no evidence of this compound interacting with specific biological targets, there are no associated signaling pathways to be diagrammed.

Illustrative Synthetic Pathway

To visualize the role of a chemical intermediate, the following generalized diagram illustrates a typical synthetic workflow. This is a conceptual representation and not specific to any single documented synthesis involving this compound.

Caption: Conceptual workflow of a multi-step chemical synthesis.

Conclusion

3,4-Dibenzyloxyphenethylamine Hydrochloride: A Technical Overview of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dibenzyloxyphenethylamine hydrochloride is a phenethylamine derivative primarily recognized for its role as a crucial intermediate in the chemical synthesis of various biologically active compounds. While extensive research exists on the pharmacological properties of the molecules synthesized from this compound, there is a notable absence of published data on the specific biological activity of this compound itself. Its primary utility lies in providing a stable, protected catecholamine backbone for the construction of more complex molecules, particularly dopamine prodrugs and tetrahydroisoquinoline derivatives. The benzyl protecting groups on the 3 and 4 positions of the phenyl ring are key to its function, preventing the sensitive catechol hydroxyls from undergoing oxidation or unwanted side reactions during subsequent synthetic steps. This technical guide will summarize the available information on this compound, focusing on its chemical properties and its application in the synthesis of pharmacologically active agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1699-56-5 |

| Molecular Formula | C₂₂H₂₅ClNO₂ |

| Molecular Weight | 383.9 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 131-133 °C |

| Solubility | Soluble in methanol and ethanol |

Role as a Synthetic Precursor

The primary significance of this compound in the scientific literature is as a starting material for the synthesis of molecules with therapeutic potential. The dibenzyloxy groups serve as protecting groups for the catechol moiety, which is a common structural feature in many neuroactive compounds.

Synthesis of Dopamine Prodrugs

Dopamine, a critical neurotransmitter, cannot efficiently cross the blood-brain barrier. To overcome this, prodrugs are designed to mask the polar functional groups of dopamine, facilitating its transport into the central nervous system, where the protecting groups are then cleaved to release the active dopamine. This compound serves as a protected form of dopamine for the synthesis of such prodrugs. The general synthetic strategy is outlined below.

Synthesis of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a class of compounds with a broad range of biological activities, including potential as enzyme inhibitors and receptor modulators. This compound can be used in the Pictet-Spengler reaction to form the core tetrahydroisoquinoline scaffold.

Biological Activity of Related Phenethylamines

While data on this compound is unavailable, the broader class of phenethylamines exhibits a wide range of biological activities, primarily through interaction with monoamine systems in the central nervous system. These activities are highly dependent on the substitution pattern on the phenyl ring and the ethylamine side chain.

Generally, phenethylamines can interact with:

-

Monoamine Transporters: Affecting the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin.

-

Monoamine Receptors: Acting as agonists or antagonists at various subtypes of dopamine, adrenergic, and serotonin receptors.

-

Enzymes: Inhibiting enzymes involved in monoamine metabolism, such as monoamine oxidase (MAO).

The presence of the bulky benzyl groups on the 3 and 4 positions of the phenyl ring in this compound would sterically hinder its interaction with the binding pockets of most monoamine receptors and transporters that typically accommodate the smaller catechol hydroxyl groups of endogenous ligands like dopamine. It is plausible that the compound itself is biologically inert at these targets and would require metabolic debenzylation to exert any direct catecholaminergic activity.

Conclusion

3,4-Dibenzyloxyphenethylamine Hydrochloride: A Technical Guide to its Role as a Dopamine Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dibenzyloxyphenethylamine hydrochloride, a benzyl-protected precursor of the neurotransmitter dopamine. The strategic benzylation of the catechol hydroxyl groups enhances the lipophilicity of the dopamine backbone, facilitating its potential to cross the blood-brain barrier. This document details the chemical synthesis of this compound, its metabolic conversion to dopamine, and the associated signaling pathways. Furthermore, it presents detailed experimental protocols for its synthesis and for the in vivo evaluation of its efficacy as a dopamine precursor, including quantitative data and visualizations to facilitate understanding and application in a research and drug development context.

Introduction

Dopamine, a primary catecholamine neurotransmitter, plays a crucial role in regulating motor control, motivation, reward, and various cognitive functions. Its dysregulation is implicated in numerous neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by a profound loss of dopaminergic neurons in the substantia nigra. Direct administration of dopamine is ineffective for treating central nervous system disorders due to its inability to cross the blood-brain barrier. Levodopa (L-DOPA), the metabolic precursor of dopamine, is the cornerstone of Parkinson's disease therapy; however, its long-term use is associated with significant side effects.[1]

This has spurred the investigation of alternative dopamine prodrugs and precursors with improved pharmacokinetic and pharmacodynamic profiles. 3,4-Dibenzyloxyphenethylamine is a synthetic compound in which the hydroxyl groups of dopamine are protected by benzyl groups. This modification increases its lipophilicity, a key factor for enhanced membrane permeability and potential transport across the blood-brain barrier. Once in the central nervous system, the benzyl groups can be cleaved, releasing the active dopamine molecule. This guide explores the synthesis, metabolism, and potential utility of this compound as a dopamine precursor.

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl groups of a suitable catechol precursor, followed by the elaboration of the phenethylamine side chain. A common and effective synthetic route starts from 3,4-dihydroxybenzaldehyde.

Synthesis Pathway

The overall synthetic pathway can be summarized as follows:

-

Benzylation of 3,4-dihydroxybenzaldehyde: The two hydroxyl groups of 3,4-dihydroxybenzaldehyde are protected as benzyl ethers using benzyl chloride in the presence of a base.

-

Henry Condensation: The resulting 3,4-dibenzyloxybenzaldehyde undergoes a Henry condensation with nitromethane to form 3,4-dibenzyloxy-β-nitrostyrene.

-

Reduction of the Nitrostyrene: The nitro group and the double bond of the nitrostyrene are reduced to form 3,4-dibenzyloxyphenethylamine.

-

Salt Formation: The final product is converted to its hydrochloride salt for improved stability and handling.

Experimental Protocols

-

Materials: 3,4-dihydroxybenzaldehyde, benzyl chloride, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

Add benzyl chloride (2.2 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 3,4-dibenzyloxybenzaldehyde.

-

-

Materials: 3,4-dibenzyloxybenzaldehyde, nitromethane, ammonium acetate.

-

Procedure:

-

A mixture of 3,4-dibenzyloxybenzaldehyde (1 equivalent), nitromethane (10 equivalents), and ammonium acetate (1.5 equivalents) is refluxed for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, the reaction mixture is cooled, and the excess nitromethane is removed under reduced pressure.

-

The residue is dissolved in a suitable solvent (e.g., dichloromethane), washed with water, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 3,4-dibenzyloxy-β-nitrostyrene.[2]

-

-

Materials: 3,4-dibenzyloxy-β-nitrostyrene, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of LiAlH₄ (4 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 3,4-dibenzyloxy-β-nitrostyrene (1 equivalent) in THF dropwise.

-

After the addition is complete, the reaction mixture is refluxed for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0°C and quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).[3]

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give crude 3,4-dibenzyloxyphenethylamine.

-

-

Materials: 3,4-dibenzyloxyphenethylamine, diethyl ether, hydrochloric acid (HCl) in diethyl ether.

-

Procedure:

-

Dissolve the crude 3,4-dibenzyloxyphenethylamine in a minimal amount of diethyl ether.

-

To this solution, add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

The white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

In Vivo Conversion to Dopamine and Signaling Pathways

The efficacy of 3,4-dibenzyloxyphenethylamine as a dopamine precursor relies on its ability to be converted to dopamine in the brain. This conversion involves the cleavage of the two benzyl ether linkages.

Metabolic Pathway: Debenzylation

The in vivo cleavage of benzyl ethers is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues, including the brain. The proposed mechanism involves oxidative debenzylation.

The cytochrome P450 monooxygenase system catalyzes the hydroxylation of the benzylic carbon, which then spontaneously decomposes to release dopamine and two molecules of benzaldehyde, which is further metabolized to benzoic acid.

Quantitative Data

| Compound | Conversion to Dopamine & Metabolites (in rats) | Reference |

| 3,4-Methylenedioxyphenethylamine | ~2% of urinary C14 | [4] |

| 3,4-Dibenzyloxyphenethylamine | Data not available (estimated to be in a similar range) |

Table 1: In Vivo Conversion of a Structurally Similar Compound to Dopamine.

Experimental Protocols for In Vivo Evaluation

To assess the efficacy of this compound as a dopamine precursor, in vivo studies in animal models, such as rats, are essential. Microdialysis is a widely used technique to measure extracellular neurotransmitter levels in specific brain regions.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to measure dopamine levels after administration of the precursor.

Detailed Microdialysis Protocol

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Surgery:

-

Anesthetize the rat with isoflurane.

-

Place the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the desired brain region (e.g., striatum). Coordinates for the striatum are approximately: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from bregma.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound (dissolved in a suitable vehicle, e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested.

-

Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection.

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine content using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Quantify dopamine concentrations by comparing peak areas to those of a standard curve.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the average baseline concentration.

-

Perform statistical analysis to determine the significance of any changes in dopamine levels following precursor administration.

-

Conclusion

This compound represents a promising candidate as a dopamine precursor due to its enhanced lipophilicity conferred by the benzyl protecting groups. The synthetic route is well-defined and achievable through standard organic chemistry techniques. The in vivo conversion to dopamine is likely mediated by cytochrome P450 enzymes, although the precise efficiency of this conversion requires further investigation. The provided experimental protocols offer a framework for the synthesis and in vivo evaluation of this compound, which may serve as a valuable tool for researchers in the fields of neuroscience and drug development. Further studies are warranted to fully characterize its pharmacokinetic profile, metabolic fate, and therapeutic potential in models of dopamine deficiency.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor [mdpi.com]

- 3. Workup [chem.rochester.edu]

- 4. In vivo formation of dopamine from 3,4-methylenedioxyphenethylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3,4-Dibenzyloxyphenethylamine HCl in Neuroscience: A Technical Guide to Synthetic Precursor Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibenzyloxyphenethylamine hydrochloride (DBPEA HCl) serves as a critical, yet often behind-the-scenes, molecule in the landscape of neuroscience research. While not intrinsically psychoactive, its role as a protected precursor to dopamine is paramount in the synthesis of a variety of neuroactive compounds. The benzyl protecting groups on the catecholamine structure allow for chemical modifications that would otherwise be impossible on the highly reactive dopamine molecule. This technical guide elucidates the function of DBPEA HCl as a key intermediate in the synthesis of two significant research compounds: the neurotoxin and neuromodulator Salsolinol, and the neuroprotective agent N-acetyldopamine. This paper will detail the synthetic pathways, present quantitative data on the biological activities of the final compounds, outline experimental protocols, and provide visual representations of the relevant signaling pathways to empower researchers in their exploration of dopaminergic systems.

Introduction: The Strategic Importance of Protected Dopamine Precursors

Dopamine, a central neurotransmitter, is implicated in a vast array of neurological processes, including motor control, reward, and cognition. Its dysregulation is a hallmark of numerous disorders, most notably Parkinson's disease. However, the inherent reactivity of dopamine's catechol group makes direct chemical manipulation challenging. 3,4-Dibenzyloxyphenethylamine HCl provides a solution by "protecting" these hydroxyl groups with benzyl ethers. This protection strategy enables chemists to perform a variety of reactions on other parts of the molecule without unintended side reactions on the catechol ring. Following the desired modifications, the benzyl groups can be cleanly removed through debenzylation to yield the final, unprotected, and biologically active compound.

This guide will focus on two primary applications of DBPEA HCl in synthesizing neuroscientifically relevant molecules:

-

Synthesis of Tetrahydroisoquinolines: Specifically, the formation of Salsolinol, a compound with dual neurotoxic and neuroprotective properties, implicated in the pathology of Parkinson's disease.

-

Synthesis of N-Acylated Dopamine Derivatives: Focusing on N-acetyldopamine, a molecule with demonstrated anti-inflammatory and neuroprotective effects.

Synthetic Pathways from 3,4-Dibenzyloxyphenethylamine HCl

The journey from the protected precursor to the final active compound involves a series of well-established organic chemistry reactions. Below are the conceptual synthetic workflows.

Synthesis of Salsolinol

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous neurotoxin that can be formed from dopamine.[1] Its synthesis from DBPEA HCl involves a deprotection step followed by a Pictet-Spengler reaction.

Synthesis of N-Acetyldopamine

N-acetyldopamine is a neuroprotective compound with anti-inflammatory properties.[2][3] Its synthesis from DBPEA HCl involves N-acetylation followed by debenzylation.

Quantitative Data on Neuroactive Derivatives

The following tables summarize key quantitative data for Salsolinol and N-acetyldopamine, demonstrating their effects in various experimental models.

Salsolinol: In Vivo Neurochemical and Behavioral Effects

| Experimental Model | Treatment | Measured Parameter | Result | Reference |

| Rat Striatal Microdialysis | Acute Salsolinol + L-DOPA | Dopamine Release | ~1200% increase | [4] |

| Rat Striatal Microdialysis | Chronic Salsolinol + L-DOPA | Dopamine Release | Blocked L-DOPA-induced increase | [4] |

| Rat Striatum | Chronic Salsolinol (100 mg/kg, 14 days) | Dopamine Level | 8,200 ± 700 ng/g tissue (Control: 10,500 ± 800) | [5] |

| Rat Locomotor Activity | Salsolinol + L-DOPA | Locomotor Activity | 5500 ± 600 counts (Control + L-DOPA: 8500 ± 750) | [5] |

N-Acetyldopamine Dimer (NADD): Anti-Neuroinflammatory Effects

| Cell Line/Model | Treatment | Measured Parameter | IC50 / Effect | Reference |

| LPS-stimulated BV-2 microglia | NADD | NO Production | Significant reduction | [2] |

| LPS-stimulated BV-2 microglia | NADD | TNF-α Release | Significant reduction | [2] |

| LPS-stimulated BV-2 microglia | NADD | IL-1β Release | Significant reduction | [2] |

| LPS-stimulated zebrafish | NADD | ROS Production | Dose-dependent reduction | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for studying the effects of Salsolinol and N-acetyldopamine.

In Vivo Investigation of Salsolinol-Induced Parkinsonism Model

This protocol outlines the induction of a Parkinson's-like state in rodents using Salsolinol and subsequent analysis.[5]

Materials:

-

Male Wistar rats (250-300g)

-

Salsolinol hydrobromide

-

Sterile saline (0.9% NaCl)

-

Apparatus for intraperitoneal (i.p.) injections

-

Open field arena and video tracking software

-

HPLC system with electrochemical detection for neurochemical analysis

Procedure:

-

Animal Housing and Acclimatization: House rats under standard laboratory conditions with ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.

-

Drug Preparation and Administration: Prepare a fresh solution of Salsolinol in sterile saline daily. For chronic administration, inject rats intraperitoneally with Salsolinol at a dose of 100 mg/kg body weight once daily for 14 consecutive days. A control group should receive an equivalent volume of sterile saline.

-

Behavioral Assessment (Open Field Test):

-

Habituate the animal to the testing room for at least 30 minutes prior to the test.

-

Gently place the rat in the center of the open field arena.

-

Allow the animal to explore freely for 10-30 minutes, recording the session with an overhead camera.

-

Analyze the recording for total distance traveled, time spent in the center versus the periphery, and other relevant locomotor parameters.

-

-

Neurochemical Analysis:

-

At the end of the treatment period, euthanize the animals and rapidly dissect the brains on an ice-cold surface.

-

Isolate the striatum and substantia nigra.

-

Homogenize the tissue samples in a perchloric acid solution.

-

Centrifuge the homogenate and filter the supernatant.

-

Inject the supernatant into an HPLC-ECD system to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

-

In Vitro Assessment of Anti-Neuroinflammatory Effects of N-Acetyldopamine Dimer (NADD)

This protocol describes the methodology to evaluate the anti-inflammatory properties of NADD in a microglial cell line.[2]

Materials:

-

BV-2 microglial cell line

-

Lipopolysaccharide (LPS)

-

N-acetyldopamine dimer (NADD)

-

Cell culture medium and supplements

-

Griess reagent for nitric oxide (NO) detection

-

ELISA kits for TNF-α and IL-1β quantification

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Culture and Treatment: Culture BV-2 cells in appropriate media. Pre-treat the cells with varying concentrations of NADD for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement (ELISA): Use the cell culture supernatant to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-1β using commercially available ELISA kits.

-

Western Blot Analysis for Signaling Proteins:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., TLR4, p-NF-κB, NLRP3, Caspase-1) and a loading control (e.g., β-actin).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Signaling Pathways

The neuroactive derivatives of DBPEA HCl exert their effects through complex intracellular signaling cascades. The following diagrams illustrate the key pathways for Salsolinol and N-acetyldopamine.

Salsolinol-Induced Neurotoxicity Pathway

Salsolinol is known to induce oxidative stress and apoptosis in dopaminergic neurons, a process implicated in Parkinson's disease.[1][6]

N-Acetyldopamine Dimer (NADD) Anti-Inflammatory Signaling

NADD has been shown to suppress neuroinflammation by inhibiting the TLR4/NF-κB and NLRP3 inflammasome pathways.[2][7]

Conclusion

3,4-Dibenzyloxyphenethylamine HCl is a cornerstone molecule for the chemical synthesis of targeted neuroscience research tools. Its utility as a protected precursor enables the creation of complex molecules like Salsolinol and N-acetyldopamine, which are instrumental in dissecting the intricate mechanisms of neurodegeneration, neuroinflammation, and dopaminergic signaling. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers, facilitating the design and execution of studies aimed at unraveling the complexities of the brain and developing novel therapeutic strategies for neurological disorders. The continued application of such synthetic intermediates will undoubtedly fuel future discoveries in the field of neuroscience.

References

- 1. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chronic Salsolinol Administration Prevents the Behavioral and Neurochemical Effects of l-DOPA in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on 3,4-Dibenzyloxyphenethylamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibenzyloxyphenethylamine hydrochloride is a key synthetic intermediate in the development of various pharmacologically active compounds. Its structural motif, a phenethylamine core with bulky benzyloxy protecting groups on the catechol ring, makes it a valuable precursor for the synthesis of dopamine prodrugs and tetrahydroisoquinoline alkaloids. This technical guide provides an overview of the available information on this compound, focusing on its chemical properties, synthetic utility, and the general experimental approaches for its use in further chemical synthesis. Due to the limited publicly available data on the specific pharmacological properties of this compound itself, this document will focus on its role as a foundational building block in medicinal chemistry.

Chemical Properties and Data

This compound is a stable, crystalline solid. The benzyl groups serve as protecting groups for the hydroxyl functionalities of the dopamine core, preventing their oxidation and allowing for selective chemical modifications at other positions of the molecule.

| Property | Value |

| CAS Number | 1699-56-5 |

| Molecular Formula | C₂₂H₂₄ClNO₂ |

| Molecular Weight | 369.88 g/mol |

| Melting Point | 131-133 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol and ethanol |

Synthetic Applications

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly in the fields of neuroscience and pharmacology.

Synthesis of Dopamine Prodrugs

The benzyl protecting groups can be removed under specific conditions to yield dopamine. This strategy is employed in the design of dopamine prodrugs, which aim to improve the bioavailability and central nervous system penetration of dopamine. The general workflow for this application is outlined below.

Methodological & Application

Application Notes and Protocols for the Synthesis of an N-Acyl Dopamine Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a potential dopamine prodrug, N-acetyl-dopamine, utilizing 3,4-Dibenzyloxyphenethylamine HCl as the starting material. Dopamine's therapeutic application is limited by its inability to cross the blood-brain barrier (BBB) and its rapid metabolism. Prodrug strategies, such as N-acylation, can enhance lipophilicity and improve pharmacokinetic properties. This protocol outlines a two-step synthesis involving the N-acylation of the protected dopamine precursor followed by the removal of the benzyl protecting groups to yield the final product. The methods described herein are based on established chemical principles for amine acylation and benzyl ether deprotection, providing a foundational methodology for researchers engaged in the development of novel dopamine-based therapeutics.

Introduction

Dopamine is a critical neurotransmitter, and its deficiency in the central nervous system is a hallmark of Parkinson's disease. Direct administration of dopamine is ineffective for treating Parkinson's disease because it cannot cross the blood-brain barrier. Levodopa, a dopamine precursor, is the current standard of care, but its long-term use is associated with significant side effects. The development of dopamine prodrugs that can effectively cross the BBB and then release dopamine at the target site is a promising therapeutic strategy.[1][2][3]

This protocol details the synthesis of an N-acetyl-dopamine prodrug. The N-acetylation of dopamine masks the hydrophilic amine group, thereby increasing the molecule's lipophilicity which may facilitate its passage across the BBB. The synthesis starts with 3,4-Dibenzyloxyphenethylamine HCl, where the catechol hydroxyl groups of dopamine are protected by benzyl groups. These protecting groups prevent unwanted side reactions during the N-acylation step. The subsequent deprotection of the benzyl ethers yields the final N-acetyl-dopamine prodrug.

Chemical Reaction Scheme

Figure 1: Chemical synthesis pathway for N-acetyl-dopamine from 3,4-Dibenzyloxyphenethylamine HCl.

Experimental Workflow

Figure 2: Overall experimental workflow from starting material to final product characterization.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| 3,4-Dibenzyloxyphenethylamine HCl | ≥98% | Sigma-Aldrich |

| Acetyl Chloride | Reagent Grade, ≥98% | Sigma-Aldrich |

| Triethylamine (Et3N) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Palladium on Carbon (Pd/C) | 10 wt. % loading | Sigma-Aldrich |

| Ethanol (EtOH) | 200 proof, absolute | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO3) | Laboratory Grade | Fisher Scientific |

| Brine (Saturated NaCl solution) | Laboratory Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO4) | Laboratory Grade | Fisher Scientific |

Step 1: N-Acetylation of 3,4-Dibenzyloxyphenethylamine

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,4-Dibenzyloxyphenethylamine HCl (1.0 g, 2.6 mmol).

-

Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM, 20 mL). Cool the suspension to 0 °C using an ice bath. To this, add triethylamine (0.8 mL, 5.7 mmol, 2.2 eq) dropwise.

-

Acylation: In a separate flask, prepare a solution of acetyl chloride (0.2 mL, 2.8 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

Workup: Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude N-acetyl-3,4-dibenzyloxyphenethylamine.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure intermediate.

Step 2: Debenzylation to Yield N-Acetyl-dopamine

-

Reaction Setup: Dissolve the purified N-acetyl-3,4-dibenzyloxyphenethylamine (from Step 1) in ethanol (25 mL) in a 100 mL round-bottom flask.

-

Catalyst Addition: To this solution, carefully add 10% Palladium on Carbon (Pd/C, 10 mol %).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot indicates the progress of the reaction. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude N-acetyl-dopamine.

-

Purification: The crude product can be further purified by recrystallization or flash chromatography if necessary to obtain the final product with high purity.

Data Presentation

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |

| 3,4-Dibenzyloxyphenethylamine HCl | 383.91 | 1.0 | - | - | - | - |

| N-Acetyl-3,4-dibenzyloxyphenethylamine | 389.50 | - | 1.01 | To be determined | To be determined | To be determined |

| N-Acetyl-dopamine | 195.21 | - | 0.51 | To be determined | To be determined | To be determined |

Characterization

The identity and purity of the synthesized intermediate and final product should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the final purity of N-acetyl-dopamine.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Acetyl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely after use.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.